![molecular formula C19H12ClF3N4 B11564359 3-(4-Chlorophenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11564359.png)

3-(4-Chlorophenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

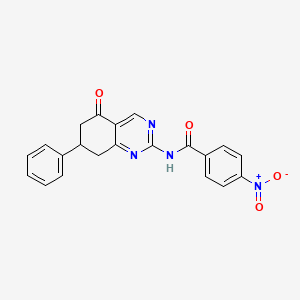

3-(4-Chlorphenyl)-2-methyl-5-pyridin-4-yl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin ist eine heterocyclische Verbindung, die zur Familie der Pyrazolo[1,5-a]pyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden umfassend auf ihre potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-2-methyl-5-pyridin-4-yl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine übliche Methode beinhaltet die Reaktion von 3(5)-Aminopyrazolen mit geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen . Die Reaktionsbedingungen umfassen oft Lösungsmittel wie Ethanol oder Methanol und Katalysatoren wie p-Toluolsulfonsäure oder Natriumethoxid .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können mehrstufige Syntheseschritte umfassen, die auf Ausbeute und Reinheit optimiert sind. Diese Verfahren umfassen oft den Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichmäßige Produktionsqualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Chlorphenyl)-2-methyl-5-pyridin-4-yl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, oft mit Reagenzien wie Natriumhydrid und Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.

Substitution: Natriumhydrid in Dimethylformamid (DMF) mit Alkylhalogeniden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorphenyl)-2-methyl-5-pyridin-4-yl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-2-methyl-5-pyridin-4-yl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin beinhaltet die Hemmung der Cyclin-abhängigen Kinase 2 (CDK2). Diese Hemmung stört den Zellzyklus, was zu einer Zellzyklusarretierung und Apoptose in Krebszellen führt . Molekular-Docking-Studien haben gezeigt, dass die Verbindung gut in das aktive Zentrum von CDK2 passt und wichtige Wasserstoffbrückenbindungen mit wichtigen Aminosäuren bildet .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

Biology: The compound has shown promising biological activities, including kinase inhibition, which makes it a potential candidate for the development of anticancer agents.

Medicine: Due to its kinase inhibitory properties, it is being investigated for its therapeutic potential in treating various cancers and other diseases involving dysregulated kinase activity.

Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[3-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine involves its interaction with specific molecular targets, primarily kinases. By binding to the ATP-binding site of kinases, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells, thereby exerting its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Eine weitere Verbindung mit ähnlichen biologischen Aktivitäten, insbesondere als CDK2-Inhibitor.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Bekannt für seine Antikrebsaktivitäten und Kinasehemmung.

PHTPP: Ein selektiver Estrogenrezeptor-beta-Antagonist mit einem ähnlichen Pyrazolo[1,5-a]pyrimidin-Kern.

Einzigartigkeit

3-(4-Chlorphenyl)-2-methyl-5-pyridin-4-yl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin ist einzigartig aufgrund seiner Trifluormethylgruppe, die seine Lipophilie und metabolische Stabilität erhöht. Dies macht es zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung .

Eigenschaften

Molekularformel |

C19H12ClF3N4 |

|---|---|

Molekulargewicht |

388.8 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C19H12ClF3N4/c1-11-17(13-2-4-14(20)5-3-13)18-25-15(12-6-8-24-9-7-12)10-16(19(21,22)23)27(18)26-11/h2-10H,1H3 |

InChI-Schlüssel |

YUDBJRYJUZCORQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol](/img/structure/B11564282.png)

![2-(benzylsulfanyl)-N'-[(E)-(4-cyanophenyl)methylidene]propanehydrazide](/img/structure/B11564284.png)

![N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11564291.png)

![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564294.png)

![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide](/img/structure/B11564303.png)

![N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11564307.png)

![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11564319.png)